Product packaging for 2-Amino-2-methylpropanoyl chloride(Cat. No.:CAS No. 78002-19-4)

2-Amino-2-methylpropanoyl chloride

Cat. No.: B3284197
CAS No.: 78002-19-4
M. Wt: 121.56 g/mol
InChI Key: PNYDZFZZAYKRAN-UHFFFAOYSA-N
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Description

Contextualization of alpha,alpha-Disubstituted Acyl Chlorides in Organic Synthesis

Acyl chlorides, organic compounds featuring the functional group -C(=O)Cl, are highly reactive derivatives of carboxylic acids. wikipedia.org This reactivity makes them pivotal reagents in organic synthesis, particularly for acylation reactions. The introduction of substituents at the alpha-position, adjacent to the carbonyl group, can significantly influence the reactivity and selectivity of the acyl chloride.

Alpha,alpha-disubstituted acyl chlorides, such as 2-Amino-2-methylpropanoyl chloride, possess a quaternary carbon at the alpha-position. This steric hindrance around the carbonyl group can modulate its reactivity, often leading to more controlled and selective transformations compared to their less substituted counterparts. These disubstituted acyl chlorides are instrumental in the synthesis of sterically hindered esters and amides, which are prevalent motifs in many biologically active molecules and advanced materials. The controlled reactivity also minimizes side reactions, leading to higher yields and purer products.

Significance of this compound as a Strategic Synthetic Intermediate

The strategic importance of this compound lies in its bifunctional nature. The acyl chloride group serves as a potent electrophile, readily undergoing nucleophilic acyl substitution with a wide range of nucleophiles, including alcohols, amines, and thiols. This reactivity is fundamental to the formation of esters, amides, and thioesters, respectively.

Simultaneously, the amino group can be involved in various transformations. It can act as a directing group, influencing the stereochemical outcome of reactions, or it can be a site for further functionalization. This dual functionality makes this compound a key intermediate in the synthesis of a diverse array of compounds, including peptides, peptidomimetics, and other complex nitrogen-containing molecules. For instance, its hydrochloride salt is utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

A notable application of a related compound, (2S)-3-acetylthio-2-methylpropanoyl chloride, is in the synthesis of Captopril, an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension. wikipedia.org This highlights the utility of such acyl chlorides in the development of important pharmaceuticals.

The synthesis of this compound hydrochloride can be achieved by reacting 2-amino-2-methylpropanoic acid with a chlorinating agent like thionyl chloride.

Overview of Current Research Trajectories for Related Aminocarbonyl Halides

Research involving aminocarbonyl halides, the broader class to which this compound belongs, is an active and evolving field. Current investigations are focused on several key areas:

Development of Novel Synthetic Methodologies: Chemists are continuously exploring new and more efficient methods for the synthesis of aminocarbonyl halides, often focusing on milder reaction conditions and improved yields.

Asymmetric Synthesis: A significant area of research is the development of enantioselective methods to produce chiral aminocarbonyl halides. These chiral building blocks are crucial for the synthesis of enantiomerically pure pharmaceuticals and other biologically active compounds.

Applications in Peptide and Peptidomimetic Chemistry: Aminocarbonyl halides are valuable reagents in peptide synthesis, allowing for the incorporation of non-natural amino acid residues and the creation of peptidomimetics with enhanced stability and biological activity.

Catalysis: The use of aminocarbonyl halides in transition metal-catalyzed cross-coupling reactions is a growing area of interest, enabling the formation of complex carbon-carbon and carbon-heteroatom bonds. nih.gov

Scope and Organization of the Academic Review Pertaining to this compound

This review aims to provide a focused and detailed examination of this compound. The subsequent sections will delve into the specific chemical and physical properties of this compound, its synthesis, and its applications in organic synthesis, supported by relevant data and research findings. The information presented is intended to be a valuable resource for researchers in the fields of organic chemistry, medicinal chemistry, and materials science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H8ClNO B3284197 2-Amino-2-methylpropanoyl chloride CAS No. 78002-19-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-2-methylpropanoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8ClNO/c1-4(2,6)3(5)7/h6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNYDZFZZAYKRAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701298011
Record name 2-Amino-2-methylpropanoyl chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78002-19-4
Record name 2-Amino-2-methylpropanoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78002-19-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-2-methylpropanoyl chloride
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URL https://comptox.epa.gov/dashboard/DTXSID701298011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Amino 2 Methylpropanoyl Chloride

Strategic Precursors and Feedstock Considerations for Industrial and Laboratory Scale

The primary precursor for the synthesis of 2-Amino-2-methylpropanoyl chloride is 2-amino-2-methylpropanoic acid . This amino acid serves as the foundational molecule, with its carboxylic acid functional group being the target for chlorination.

For both industrial and laboratory-scale production, the availability and purity of 2-amino-2-methylpropanoic acid are critical. In industrial settings, large-scale production necessitates a reliable and cost-effective supply of this precursor. The synthesis of 2-amino-2-methylpropanoic acid itself can be achieved through various routes, including the Strecker synthesis from acetone, ammonia, and hydrogen cyanide, followed by hydrolysis of the resulting aminonitrile. Another route involves the Ritter reaction of isobutylene (B52900) with hydrogen cyanide.

On a laboratory scale, 2-amino-2-methylpropanoic acid is commercially available from various chemical suppliers. The choice of supplier and grade of the precursor depends on the specific requirements of the synthesis, such as desired purity of the final product.

Another important precursor is 2-amino-2-methyl-1-propanol (B13486) , which can be synthesized from isobutene, chlorine, and methyl cyanide. google.com This alcohol can then be oxidized to the corresponding carboxylic acid, 2-amino-2-methylpropanoic acid, which is the direct precursor for the final product.

The selection of feedstock for industrial production is heavily influenced by economic factors, availability, and the environmental impact of the synthetic route. For instance, while the Strecker synthesis is a classic method, the high toxicity of hydrogen cyanide requires stringent safety protocols and specialized handling facilities.

Conventional Conversion Pathways to Acyl Chlorides from Carboxylic Acid Analogues

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis. Several reagents are commonly employed for this purpose, each with its own advantages and disadvantages in the context of synthesizing this compound.

Thionyl chloride (SOCl₂) is a widely used and cost-effective reagent for the preparation of acyl chlorides from carboxylic acids. rsc.orgmasterorganicchemistry.com The reaction of 2-amino-2-methylpropanoic acid with thionyl chloride is a common method for producing this compound.

The reaction mechanism involves the initial formation of a chlorosulfite intermediate, which then decomposes to the acyl chloride, sulfur dioxide (SO₂), and hydrogen chloride (HCl). masterorganicchemistry.comyoutube.com A key advantage of this method is that the byproducts, SO₂ and HCl, are gases, which can be easily removed from the reaction mixture, simplifying purification. rsc.orgyoutube.com The reaction is often carried out under reflux conditions.

A significant consideration when using thionyl chloride with amino acids is the protection of the amino group to prevent unwanted side reactions. However, in the case of this compound synthesis, the reaction is often performed to yield the hydrochloride salt of the acyl chloride, where the amino group is protonated. This approach circumvents the need for a separate protection-deprotection sequence.

Oxalyl chloride ((COCl)₂) is another effective reagent for converting carboxylic acids to acyl chlorides. chemicalbook.com It is often considered a milder and more selective reagent than thionyl chloride, which can be advantageous when dealing with sensitive substrates. wikipedia.org The reaction with oxalyl chloride typically proceeds under milder conditions and can lead to fewer side products. chemicalbook.com

The mechanism of chlorination with oxalyl chloride involves the formation of an intermediate that decomposes to the acyl chloride, carbon dioxide (CO₂), and carbon monoxide (CO), all of which are gaseous byproducts. chemicalbook.com This again simplifies the workup procedure. A catalytic amount of N,N-dimethylformamide (DMF) is often used to facilitate the reaction. orgsyn.org

While oxalyl chloride is a valuable reagent, its higher cost compared to thionyl chloride often limits its use to smaller-scale syntheses or when its mildness is a critical requirement. wikipedia.org

Phosphoryl chloride (POCl₃), also known as phosphorus oxychloride, is another reagent capable of converting carboxylic acids to acyl chlorides. wikipedia.orgchemeurope.com It is a powerful dehydrating and chlorinating agent. wikipedia.org The reaction with a carboxylic acid yields the acyl chloride and phosphoric acid as a byproduct.

While effective, the use of phosphoryl chloride for this transformation is generally less common than thionyl chloride or oxalyl chloride. The workup can be more complex due to the non-volatile nature of the phosphoric acid byproduct. However, it can be a suitable alternative in specific synthetic contexts. Phosphoryl chloride is produced industrially from phosphorus trichloride (B1173362) and oxygen or phosphorus pentoxide. wikipedia.orgchemeurope.com

Emerging and Sustainable Synthetic Approaches for this compound

In recent years, there has been a growing emphasis on developing more sustainable and safer chemical processes. This has led to the exploration of alternatives to traditional chlorinating agents, some of which are highly toxic or produce hazardous byproducts.

Phosgene (B1210022) (COCl₂) is a highly reactive and efficient reagent for producing acyl chlorides. However, its extreme toxicity severely restricts its use and necessitates specialized handling procedures. sigmaaldrich.comnewdrugapprovals.org Consequently, significant research has been directed towards finding safer alternatives.

One of the most prominent phosgene substitutes is triphosgene (bis(trichloromethyl) carbonate). newdrugapprovals.org Triphosgene is a stable, crystalline solid that is much safer to handle than gaseous phosgene. newdrugapprovals.org In the presence of a catalyst, it decomposes to generate phosgene in situ, which then reacts with the carboxylic acid. newdrugapprovals.org This approach allows for the benefits of phosgene's reactivity while minimizing the risks associated with its storage and handling. Triphosgene is used in the synthesis of amino acid ester isocyanates, a related class of compounds. orgsyn.org

Other reagents that can serve as alternatives to phosgene for certain transformations include diphosgene (trichloromethyl chloroformate) and carbonyldiimidazole (CDI). sigmaaldrich.com While these are not direct reagents for forming acyl chlorides from carboxylic acids in the same way as thionyl or oxalyl chloride, they represent the broader trend of moving away from highly hazardous chemicals in organic synthesis.

Catalytic Methodologies for Enhanced Synthesis Efficiency

The direct conversion of 2-amino-2-methylpropanoic acid to its acyl chloride derivative is often accomplished using chlorinating agents like thionyl chloride (SOCl₂). pearson.com The efficiency of this process and subsequent reactions can be enhanced through various catalytic approaches. While catalysts are not always required for the initial formation of the acyl chloride from thionyl chloride, they are crucial in one-pot procedures where the acyl chloride is generated in situ and immediately used in a subsequent coupling reaction, such as amide formation.

Amide-Containing Solvents as Promoters: In reactions involving the formation of amides from acyl chlorides, the choice of solvent can be critical. N-methyl pyrrolidone (NMP), for instance, can act as both a solvent and an acid scavenger, trapping the HCl generated during the reaction and driving it to completion without the need for an additional base. ccspublishing.org.cn

Boron-Based Catalysts: Boronic acid derivatives have emerged as highly active catalysts for direct amidation reactions between carboxylic acids and amines. organic-chemistry.org These catalysts are thought to function by forming a reactive acylborate intermediate, which is more susceptible to nucleophilic attack by an amine than the free carboxylic acid. This strategy can be applied to one-pot syntheses that proceed through an acyl chloride or a similar activated species.

4-Dimethylaminopyridine (DMAP): For sterically hindered or less reactive substrates, the addition of a catalyst like 4-Dimethylaminopyridine (DMAP) can be beneficial in acylation reactions. DMAP acts as a nucleophilic catalyst, reacting with the acyl chloride to form a highly reactive N-acylpyridinium salt, which is then more readily attacked by the amine nucleophile.

The following table summarizes catalysts that can be employed to enhance the efficiency of reactions involving this compound.

Catalyst/PromoterFunctionApplicable ReactionKey Advantage
N-Methyl Pyrrolidone (NMP)Solvent and Acid ScavengerAmidation using Acyl ChloridesEliminates the need for an external base by trapping HCl. ccspublishing.org.cn
Boronic Acid DerivativesDehydrative Coupling CatalystDirect Amidation (Carboxylic Acid + Amine)Enables mild reaction conditions by forming a reactive acylborate intermediate. organic-chemistry.org
4-Dimethylaminopyridine (DMAP)Nucleophilic Acyl Transfer CatalystAcylation with Acyl ChloridesAccelerates reactions with hindered or weakly nucleophilic amines.

Chemo- and Regioselective Synthesis Strategies

The primary challenge in synthesizing this compound is achieving chemoselectivity—that is, converting the carboxylic acid group into an acyl chloride while leaving the amino group intact. The amino group is also nucleophilic and could potentially react with the newly formed acyl chloride, leading to polymerization.

To circumvent this, the synthesis is typically carried out under acidic conditions. The reaction of 2-amino-2-methylpropanoic acid with a chlorinating agent like thionyl chloride or phosphorus oxychloride results in the formation of the hydrochloride salt of the acyl chloride. pearson.com In this salt, the amino group is protonated to form an ammonium (B1175870) salt (-NH₃⁺), which is non-nucleophilic and thus protected from reacting with the electrophilic acyl chloride function. This in-situ protection is a common and effective strategy for synthesizing acyl chlorides from amino acids. pianetachimica.it

An alternative chemoselective strategy involves the use of different reagents to avoid the harsh conditions of strong chlorinating agents. One such method uses bis(trichloromethyl)carbonate (also known as triphosgene) in the presence of an organic base like N-methylmorpholine or triethylamine (B128534). google.com This reaction proceeds through a cyclic intermediate, a 4,4-dimethyl-2,5-oxazolidinedione. This stable intermediate effectively protects both the amino and carboxyl groups and can be isolated before being subjected to further reaction, ensuring high chemoselectivity. google.com

The table below outlines these selective synthesis strategies.

StrategyReagentsKey IntermediateSelectivity Principle
In-situ Amine ProtectionThionyl Chloride (SOCl₂)This compound hydrochlorideProtonation of the amino group under acidic conditions renders it non-nucleophilic. pianetachimica.it
Cyclic Intermediate FormationBis(trichloromethyl)carbonate, Organic Base4,4-Dimethyl-2,5-oxazolidinedioneFormation of a stable cyclic intermediate prevents intermolecular side reactions. google.com

Downstream Processing and Isolation Techniques in Laboratory and Industrial Contexts

Downstream processing refers to the series of operations required to isolate and purify a synthesized product. mt.com For this compound hydrochloride, these processes are critical due to the compound's reactivity, particularly its sensitivity to moisture.

Laboratory Scale:

On a laboratory scale, the isolation of this compound hydrochloride typically involves simple and direct procedures following its synthesis.

Removal of Excess Reagent: After the reaction with a volatile chlorinating agent like thionyl chloride, any excess reagent and solvent are often removed under reduced pressure using a rotary evaporator. nih.gov

Precipitation and Crystallization: The product is often a solid that can be precipitated or crystallized from the reaction mixture. This is frequently achieved by adding a non-polar anti-solvent, such as dry tert-butyl methyl ether or diethyl ether, to the reaction medium. pianetachimica.itchemicalbook.com The change in solvent polarity causes the ionic hydrochloride salt to precipitate out of the solution.

Isolation by Filtration: The precipitated solid product is collected by vacuum filtration. pianetachimica.it To prevent decomposition, it is crucial to use anhydrous solvents and perform the filtration quickly.

Washing and Drying: The collected solid (the filter cake) is washed with a small amount of the cold, anhydrous anti-solvent to remove any residual impurities. pianetachimica.it The product is then dried under vacuum to remove all traces of solvent, yielding the final, purified compound.

Industrial Scale:

Scaling up the downstream processing from the laboratory to an industrial context involves transitioning from batch-wise manual operations to more automated and contained systems designed for larger quantities.

Reaction Quenching/Work-up: In a large-scale reactor, the reaction mixture would be transferred to a crystallizer vessel. The addition of the anti-solvent would be carefully controlled to manage particle size and ensure efficient crystallization.

Solid-Liquid Separation: Instead of laboratory glassware and vacuum flasks, industrial-scale separation would employ equipment like a Nutsche filter-dryer. This is a closed system that allows for filtration, washing, and drying in a single unit, minimizing operator exposure and protecting the moisture-sensitive product from the atmosphere.

Drying: Large-scale drying is performed within the filter-dryer, often with heated nitrogen flow and vacuum, to ensure the product meets stringent dryness specifications before packaging.

Waste Management: A significant aspect of industrial processing is the handling of waste streams. For example, the acidic off-gases from the reaction (such as HCl and SO₂) must be scrubbed using a caustic solution before being vented. google.com

The following table compares the downstream processing techniques at different scales.

Processing StepLaboratory Scale TechniqueIndustrial Scale Equipment
Removal of VolatilesRotary EvaporatorJacketed Reactor with Vacuum System
CrystallizationAddition of anti-solvent (e.g., ether) to a flask. pianetachimica.itControlled addition to a dedicated Crystallizer Vessel
IsolationVacuum Filtration (Büchner funnel)Nutsche Filter-Dryer
WashingWashing the filter cake with cold, anhydrous solvent. pianetachimica.itAutomated spray washing within the Filter-Dryer
DryingVacuum Oven or DesiccatorVacuum drying within the Filter-Dryer
Waste HandlingNeutralization in a fume hoodIndustrial Gas Scrubber System google.com

Reactivity Profiles and Mechanistic Investigations of 2 Amino 2 Methylpropanoyl Chloride

Nucleophilic Acyl Substitution (NAS) Chemistry

The core reactivity of 2-amino-2-methylpropanoyl chloride revolves around nucleophilic acyl substitution. The carbonyl carbon, rendered highly electrophilic by the adjacent electron-withdrawing chlorine and oxygen atoms, readily reacts with a variety of nucleophiles. savemyexams.com These reactions typically proceed through a tetrahedral intermediate, which then collapses to expel the chloride ion, a good leaving group, and reform the carbonyl double bond. youtube.comchemguide.co.uk

The reaction of this compound with primary or secondary amines, known as aminolysis, yields N-substituted 2-amino-2-methylpropanamides. libretexts.org The reaction mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the carbonyl carbon. youtube.compearson.com This forms a tetrahedral intermediate which then eliminates a chloride ion. chemguide.co.uk The hydrochloric acid (HCl) generated as a byproduct immediately reacts with a second equivalent of the amine to form an ammonium (B1175870) salt. libretexts.orgchemguide.co.uk Consequently, the reaction requires at least two equivalents of the amine for completion. libretexts.org

The general reaction is as follows: C₄H₈ClNO + 2 RNH₂ → C₄H₉N₂O-R + RNH₃Cl

This method is a fundamental route for creating amide bonds and is widely used in the synthesis of more complex molecules, including pharmaceutical intermediates. wikipedia.org

ReactantProductKey Features
Primary Amine (RNH₂)N-Alkyl-2-amino-2-methylpropanamideForms a secondary amide. Requires two equivalents of the amine.
Secondary Amine (R₂NH)N,N-Dialkyl-2-amino-2-methylpropanamideForms a tertiary amide. Requires two equivalents of the amine.
Ammonia (NH₃)2-Amino-2-methylpropanamide (B190125)Forms a primary amide. chemistrysteps.com

When this compound is treated with an alcohol, it undergoes alcoholysis to produce the corresponding 2-amino-2-methylpropanoate ester. libretexts.org This reaction is a common and efficient method for ester synthesis in laboratory settings. libretexts.orgnih.gov The mechanism is analogous to aminolysis and hydrolysis, involving a nucleophilic attack by the alcohol's oxygen atom on the acyl chloride's carbonyl carbon. chemguide.co.uk

The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine, to neutralize the HCl byproduct, preventing it from protonating the starting materials or products. libretexts.org The reaction rate can be influenced by steric hindrance on the alcohol. libretexts.org

The general reaction is: C₄H₈ClNO + ROH + Base → C₅H₁₁NO₂-R + Base·HCl

This esterification is a crucial step in the synthesis of various compounds, including amino acid derivatives used in peptide chemistry. nih.govresearchgate.netresearchgate.net

ReactantProductReaction Conditions
Methanol (CH₃OH)Methyl 2-amino-2-methylpropanoateOften performed with a base (e.g., pyridine) to scavenge HCl. libretexts.org
Ethanol (C₂H₅OH)Ethyl 2-amino-2-methylpropanoateExothermic reaction, often requires cooling. chemguide.co.uk
Other Alcohols (ROH)Alkyl 2-amino-2-methylpropanoateVersatile for various primary and secondary alcohols. libretexts.org

Acyl chlorides are highly reactive towards water and readily undergo hydrolysis to form the corresponding carboxylic acid. savemyexams.com this compound is no exception; in the presence of water, it is rapidly converted to 2-amino-2-methylpropanoic acid and hydrochloric acid. This high reactivity necessitates that the compound be handled and stored under anhydrous (dry) conditions to prevent decomposition.

The hydrolysis mechanism follows the typical nucleophilic acyl substitution pathway, where water acts as the nucleophile. The extreme reactivity is due to the highly electrophilic nature of the carbonyl carbon, which is bonded to two strongly electronegative atoms (Cl and O). savemyexams.com This inherent instability in aqueous media is a critical consideration for its use in synthesis, requiring the use of dry solvents and reagents.

Reactions with Carbon-Centered Nucleophiles

Beyond reactions with heteroatom nucleophiles, this compound also engages in bond-forming reactions with carbon-centered nucleophiles, providing pathways to ketones and other carbon-extended structures.

The reaction of acyl chlorides with organometallic reagents provides a powerful tool for carbon-carbon bond formation. The choice of reagent determines the final product.

Gilman Reagents (Lithium Dialkylcuprates, R₂CuLi): These less reactive organometallic reagents react with acyl chlorides to produce ketones. The reaction stops at the ketone stage because Gilman reagents are not reactive enough to attack the resulting ketone. chemistrysteps.com This provides a selective method for synthesizing ketones from this compound.

Grignard Reagents (RMgX): Grignard reagents are more reactive and will react with acyl chlorides to form tertiary alcohols. chemistrysteps.comchemistrysteps.com The reaction proceeds through an initial ketone intermediate, which is more reactive than the starting acyl chloride and immediately reacts with a second equivalent of the Grignard reagent. libretexts.orgchemistrysteps.com

Stille Coupling: This palladium-catalyzed cross-coupling reaction involves the reaction of an organotin compound (organostannane) with an organic halide or pseudohalide. libretexts.orgorganic-chemistry.orgwikipedia.org Acyl chlorides can serve as the electrophilic partner in Stille couplings to form ketones. wikipedia.org The catalytic cycle generally involves oxidative addition of the acyl chloride to the Pd(0) catalyst, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the ketone product and regenerate the catalyst. commonorganicchemistry.comuwindsor.ca

Reagent TypeGeneral FormulaProduct with this compound
Gilman ReagentR₂CuLiKetone (R-CO-C(CH₃)₂-NH₂)
Grignard ReagentRMgXTertiary Alcohol (R₂C(OH)-C(CH₃)₂-NH₂)
Organostannane (Stille)R-Sn(Alkyl)₃Ketone (R-CO-C(CH₃)₂-NH₂)

This compound can be used as an acylating agent in reactions with enolates, which are powerful carbon nucleophiles generated by deprotonating the α-carbon of a carbonyl compound. pressbooks.pubyoutube.com This C-acylation reaction is a fundamental method for synthesizing β-dicarbonyl compounds. google.comnih.gov

The reaction, a variant of the Claisen condensation, involves the nucleophilic attack of the enolate on the acyl chloride. google.com The resulting tetrahedral intermediate collapses, expelling the chloride ion to form the new β-dicarbonyl compound. youtube.com This strategy is a versatile way to construct 1,3-diketones or β-keto esters, which are important intermediates in organic synthesis. pressbooks.pubnih.gov The choice of base and reaction conditions for enolate formation is crucial for controlling the regioselectivity of the reaction, especially with unsymmetrical ketones. libretexts.org

Intramolecular Cyclization Pathways and Ring Formation

The structure of this compound, featuring both a nucleophilic amino group and an electrophilic acyl chloride group, presents the potential for intramolecular reactions. The most plausible intramolecular cyclization pathway involves the nucleophilic attack of the amino group onto the carbonyl carbon of the acyl chloride. This process would lead to the formation of a four-membered ring structure, specifically a β-lactam.

The product of such a cyclization would be 2,2-dimethylazetidin-2-one . This reaction is an example of an intramolecular nucleophilic acyl substitution. The mechanism proceeds via the formation of a tetrahedral intermediate, followed by the elimination of a chloride ion to yield the cyclic amide (lactam).

However, a significant factor influencing this reactivity is the stability of this compound itself. It is typically synthesized and handled as its hydrochloride salt (this compound hydrochloride). chemicalbook.com In this form, the amino group is protonated to form an ammonium salt (-NH₃⁺). This protonation renders the nitrogen non-nucleophilic, thereby inhibiting the intramolecular cyclization reaction.

For the cyclization to occur, a base must be added to neutralize the ammonium salt and liberate the free amino group. The choice of base is critical; it must be non-nucleophilic enough to avoid competing with the intramolecular reaction by attacking the highly reactive acyl chloride group. Sterically hindered non-nucleophilic bases, such as triethylamine (B128534) or proton sponges, are often employed in such transformations. The reaction would need to be conducted under anhydrous conditions to prevent hydrolysis of the acyl chloride.

The general Staudinger synthesis, a [2+2] cycloaddition between a ketene (B1206846) and an imine, remains a more common and versatile method for the synthesis of variously substituted 2-azetidinones. mdpi.com The intramolecular cyclization of aminoacyl chlorides, while mechanistically feasible, is often more challenging and less frequently employed, particularly when the starting material is in its hydrochloride form.

Table 1: Proposed Intramolecular Cyclization of this compound

Reactant (Precursor)ConditionProposed ProductRing System Formed
This compound hydrochlorideAnhydrous solvent, non-nucleophilic base (e.g., Triethylamine)2,2-Dimethylazetidin-2-oneAzetidinone (β-Lactam)

Derivatization Strategies and Functional Group Transformations

The dual functionality of this compound allows for a range of derivatization strategies and functional group transformations at both the acyl chloride and the amino moieties. The acyl chloride is the more reactive of the two functional groups and typically reacts first.

Reactions at the Acyl Chloride Group:

The acyl chloride group is a highly reactive acylating agent that readily undergoes nucleophilic acyl substitution with a variety of nucleophiles. This allows for the synthesis of a diverse array of 2-amino-2-methylpropanoic acid (aminoisobutyric acid, Aib) derivatives. The general mechanism for these reactions involves the addition of the nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of the chloride leaving group. chemguide.co.ukchemguide.co.uk

Formation of Amides: Reaction with primary or secondary amines leads to the formation of N-substituted amides. The reaction is typically vigorous and often carried out at low temperatures. An excess of the amine or the addition of a non-nucleophilic base is used to neutralize the HCl byproduct. chemguide.co.uk

Formation of Esters: Alcohols react with the acyl chloride to form esters. These reactions may require heating or the presence of a base catalyst (like pyridine) to proceed efficiently, especially with less reactive alcohols.

Hydrolysis: Reaction with water results in the hydrolysis of the acyl chloride back to the parent carboxylic acid, 2-amino-2-methylpropanoic acid, and hydrochloric acid. This reaction underscores the need for anhydrous conditions when performing other transformations.

Table 2: Derivatization via Nucleophilic Acyl Substitution

NucleophileReagent ClassResulting Functional GroupProduct Class
Primary/Secondary Amine (R-NH₂)AmineAmideN-Substituted 2-amino-2-methylpropanamide
Alcohol (R-OH)AlcoholEster2-Amino-2-methylpropanoate Ester
Water (H₂O)WaterCarboxylic Acid2-Amino-2-methylpropanoic Acid

Reactions at the Amino Group:

Derivatization of the amino group typically requires prior reaction or protection of the highly reactive acyl chloride moiety. Once the acyl chloride has been converted into a less reactive functional group (e.g., an ester or amide), the amino group can be modified using standard methods for amino acid derivatization. In the case of the hydrochloride salt, a base must be used to deprotonate the ammonium ion to the free amine before it can act as a nucleophile.

Common derivatization strategies for the newly formed amino-amide or amino-ester include:

Acylation: Reaction with another acyl chloride or an acid anhydride (B1165640) to form a diamide (B1670390) or an amide-ester derivative.

Sulfonylation: Reaction with sulfonyl chlorides, such as dansyl chloride, to yield highly fluorescent sulfonamide derivatives, which are useful for analytical detection and quantification. researchgate.netnih.gov

Alkylation: Introduction of alkyl groups onto the nitrogen atom.

Derivatization for Chiral Analysis: Reaction with chiral derivatizing reagents to form diastereomers that can be separated by chromatography, a technique used for analyzing stereoisomers. nih.gov

These derivatization techniques are crucial in fields like peptide synthesis, where 2-amino-2-methylpropanoic acid is incorporated into peptide chains, and in analytical chemistry for the detection and quantification of this non-proteinogenic amino acid. researchgate.netmdpi.com

Applications in Advanced Organic Synthesis and Material Science

Utility in Peptide Chemistry and Peptidomimetic Synthesis

The incorporation of non-natural amino acids into peptide chains is a powerful strategy for modifying the structure and function of peptides. 2-Amino-2-methylpropanoyl chloride serves as a key building block for introducing the α,α-disubstituted amino acid, 2-amino-2-methylpropanoic acid (Aib), which imparts significant conformational constraints on the resulting peptide.

The introduction of α,α-disubstituted amino acids, such as the residue derived from this compound, fundamentally alters the conformational freedom of a peptide backbone. nih.gov Unlike natural α-amino acids which possess a hydrogen atom at the α-position, these modified residues have this hydrogen replaced by an alkyl group, in this case, a methyl group. nih.gov This substitution restricts the possible dihedral angles (phi and psi) that the peptide backbone can adopt around the α-carbon.

The synthesis of peptides containing these sterically hindered amino acids can be challenging. thieme.denih.gov Standard peptide coupling methods may be inefficient due to the steric bulk of both the amino acid being coupled and the growing peptide chain. thieme.de The use of highly reactive acylating agents, such as amino acid chlorides, can facilitate the formation of these difficult peptide bonds. nih.gov this compound, as a pre-activated form of Aib, can be directly coupled to the N-terminus of a peptide chain, bypassing the need for in-situ activation of the carboxylic acid.

Table 1: Research Findings on the Incorporation of α,α-Disubstituted Amino Acids

FindingSignificance
The introduction of an α-alkyl substituent restricts the conformational freedom of the amino acid side chain and the secondary structure of the peptide. nih.govThis allows for the rational design of peptides with specific, predictable three-dimensional structures.
Peptides composed of chiral α-methylated α,α-disubstituted amino acids often adopt a 3(10)-helical structure. nih.govThis provides a tool for inducing helical conformations in synthetic peptides.
The synthesis of sterically hindered peptide bonds is a significant challenge in organic chemistry. chimia.chReagents like this compound offer a potential solution for creating these linkages.

The steric hindrance provided by the gem-dimethyl group of the Aib residue, introduced via this compound, forces the peptide backbone into specific, well-defined conformations. magtech.com.cn This is a key strategy in the design of conformationally restricted peptides and peptidomimetics. magtech.com.cnuni-regensburg.de By limiting the conformational flexibility, it is possible to lock a peptide into its bioactive conformation, which can lead to enhanced biological activity, increased selectivity for its target receptor, and improved metabolic stability. magtech.com.cn

A common secondary structure induced by the incorporation of Aib residues is the 3(10)-helix. nih.gov This is a tighter helix than the more common α-helix and is characterized by hydrogen bonds between the C=O group of residue i and the N-H group of residue i+3. The presence of multiple Aib residues in a peptide sequence can strongly promote the formation of stable helical structures, even in short peptides.

Pseudopeptides are molecules that mimic the structure of peptides but contain non-peptidic elements in their backbone. These modifications are often introduced to improve pharmacokinetic properties, such as resistance to enzymatic degradation. The incorporation of Aib residues, facilitated by reagents like this compound, can be considered a step towards creating pseudopeptide structures. While the backbone is still composed of amide bonds, the unnatural α,α-disubstituted nature of the Aib residue alters the fundamental properties of the peptide chain. nih.gov

Furthermore, the principles of conformational restriction learned from studying Aib-containing peptides can be applied to the design of more complex pseudopeptide scaffolds. researchgate.net By understanding how steric bulk influences peptide folding, chemists can design novel molecular frameworks that mimic the spatial arrangement of key amino acid side chains in a bioactive peptide, while possessing a completely non-peptidic and proteolytically stable backbone. researchgate.netmdpi.com

Contribution to Natural Product Total Synthesis

The total synthesis of complex natural products is a driving force for the development of new synthetic methodologies. nih.govmdpi.com Many biologically active natural products are peptides or contain amide linkages, and some possess sterically hindered structural motifs. The ability to efficiently form challenging amide bonds is therefore crucial for the successful synthesis of these molecules.

In the total synthesis of large and complex molecules, a common strategy is to first synthesize smaller fragments of the target molecule and then couple them together. rsc.org This convergent approach is often more efficient than a linear synthesis where the molecule is built up step-by-step. When the coupling of two complex fragments involves the formation of an amide bond, particularly a sterically hindered one, specialized reagents and methods are required.

This compound can be envisioned as a useful tool in such fragment-coupling strategies. For instance, if a natural product contains an Aib residue at a key position, a fragment terminating in an amine could be coupled with this compound to introduce this residue. The resulting amide could then be elaborated to complete the synthesis of the natural product. The high reactivity of the acyl chloride functionality ensures that the coupling reaction has a higher probability of success, even with sterically demanding fragments. libretexts.org

The formation of sterically hindered amide bonds is a recurring challenge in the synthesis of many natural products. chimia.ch This is particularly true for peptides containing α,α-disubstituted amino acids or N-alkylated amino acids. thieme.de The steric congestion around the reacting centers slows down the rate of reaction and can lead to low yields or the failure of the reaction altogether.

The use of pre-activated amino acid derivatives, such as the acyl chloride of Aib, provides a powerful solution to this problem. By increasing the electrophilicity of the carbonyl carbon, the acyl chloride facilitates nucleophilic attack by the amine, even when both reacting partners are sterically encumbered. libretexts.org This allows for the efficient construction of the sterically hindered amide linkages that are present in a variety of natural products, contributing to their unique three-dimensional structures and biological activities.

Role in Heterocyclic Compound Synthesis

The presence of two reactive centers in a compact structure allows this compound to serve as a key precursor in the formation of various heterocyclic rings, particularly those containing nitrogen.

The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal and agricultural chemistry. The dual functionality of this compound and its derivatives is particularly suited for cyclization reactions. For instance, molecules with similar structures, such as 2-halomethylalanines, are instrumental in forming thiazoline (B8809763) rings, which are core components of natural products like tantazoles and mirabazoles. researchgate.net The synthesis of these heterocycles often involves the cyclization of precursors derived from α-amino acids. researchgate.net

The general strategy involves using both the amine and the carbon-halogen bond (or a group derived from the acyl chloride) to form the ring. In a related context, dehydrative cyclization reactions are a common method for creating nitrogen heterocycles like oxazolines from β-hydroxy amides, which can be formed from the reaction of an acyl chloride and an amino alcohol. More complex fused heterocyclic systems, such as piperidines, can also be synthesized through advanced carbocyclization cascades that involve the coupling of multiple components in a single pot. nih.gov The acyl chloride group of this compound can be converted into other functionalities that then participate in intramolecular reactions with the amine to yield the final heterocyclic product. Cyclization can be promoted under various conditions, including the use of catalysts or basic/acidic media to facilitate ring closure. researchgate.net

Table 1: Examples of Heterocyclic Systems Synthesized from Related Amino Acid Precursors

Precursor TypeHeterocyclic ProductSynthesis StrategyKey Feature
2-HalomethylalaninesThiazolinesIntramolecular CyclizationFormation of a five-membered ring containing sulfur and nitrogen. researchgate.net
β-Hydroxy AmidesOxazolinesDehydrative CyclizationRemoval of water to form a C-O bond and close the ring.
Alkynyl SulfonamidesPiperidinesCationic Carbocyclization CascadeMulti-component coupling to form a six-membered nitrogen-containing ring. nih.gov
Hydrazonoyl ChloridesPyrazoles(3+2) CycloadditionFormation of a five-membered ring with two adjacent nitrogen atoms. mdpi.com

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a final product containing the essential parts of all starting materials, are highly valued for their efficiency and atom economy. frontiersin.orgnih.gov Many classical MCRs, such as the Strecker, Mannich, and Ugi reactions, are fundamental in generating molecular diversity and synthesizing complex structures, including heterocyclic compounds. nih.gov

Given its structure, this compound is a plausible candidate for incorporation into MCRs. It possesses both a primary amine and an acid chloride, which is a reactive derivative of a carboxylic acid. These are two of the key functional groups frequently used in well-known MCRs. For example, the Ugi and Passerini reactions are isocyanide-based MCRs that typically involve an amine and a carboxylic acid component. nih.gov The amine function of this compound could react with a carbonyl compound to form an iminium ion intermediate, a crucial step in many MCRs, while the acyl chloride could act as the acidic component. nih.gov While specific examples detailing the use of this compound in MCRs are not widespread in the surveyed literature, its bifunctional nature makes it a theoretically ideal substrate for designing novel MCRs to produce highly substituted, nitrogen-containing molecules. organic-chemistry.org

Building Block in Polymer and Material Science

In material science, this compound serves as a valuable precursor for creating functional monomers and for modifying the structure and properties of existing polymers.

The creation of polymers with specialized functions often begins with the synthesis of custom monomers that carry the desired chemical groups. nih.gov Amino acid-based polymers are of particular interest due to their biocompatibility and diverse functionalities. researchgate.net The synthesis of N-acryl amino acid monomers, for example, can be achieved through the reaction of acryloyl chloride with amino acid esters. nih.gov

Following this logic, this compound can be used to synthesize novel functional monomers. Its reactive acyl chloride group can form a stable amide bond with other molecules that contain a primary or secondary amine and also a polymerizable group (like a vinyl or acryloyl moiety). Alternatively, the amine group on this compound could be reacted with a molecule containing both a polymerizable group and a carboxylic acid or its derivative. This approach allows the incorporation of the unique 2-amino-2-methylpropanoyl structure into a polymer chain, imparting specific properties derived from the gem-dimethyl substituted amino acid moiety. The choice of functional monomer is critical as it dictates the properties of the final polymer, such as its ability to participate in specific binding or recognition events. researchgate.net

Table 2: Potential Functional Monomers Derived from this compound

Reactant 1Reactant 2Resulting Monomer StructurePolymerization Method
This compound2-Aminoethyl methacrylateMethacrylate with a pendant 2-amino-2-methylpropanamide (B190125) groupRadical Polymerization
Acryloyl chloride2-Amino-2-methylpropanol (derived from the title compound)N-(1-hydroxy-2-methylpropan-2-yl)acrylamideRadical Polymerization
4-Vinylbenzoic acidThis compound4-vinylbenzoyl-2-amino-2-methylpropanamide (after conversion)Radical Polymerization

Post-polymerization modification is a powerful strategy for tailoring the properties of materials by introducing new functional groups onto an existing polymer backbone. nih.gov This can be achieved through methods like polymer grafting, where new side chains are attached to a pre-formed polymer. nih.gov

The primary amine of this compound provides a reactive site for its attachment to polymers, acting as a modifier of the polymer's architecture and surface chemistry. This "grafting to" approach involves reacting the amine with polymers that already contain reactive functional groups. nih.gov For example, polymers with side chains bearing activated esters (like N-hydroxysuccinimide or pentafluorophenyl esters), acyl chlorides, or epoxides are susceptible to nucleophilic attack by the amine of the 2-amino-2-methylpropanoyl moiety. nih.gov This process covalently links the small molecule to the polymer chain. Such modifications are used to alter solubility, introduce chiral centers, or add functional handles for further reactions. For instance, grafting amine-containing monomers or small molecules onto polyamide fibers is a known method to alter their surface properties for applications like dyeing. researchgate.net Similarly, natural polymers like chitosan (B1678972) are often modified at their amine groups to create new derivatives with enhanced properties. mdpi.com By grafting a molecule like this compound, a polymer can be endowed with the specific chemical characteristics of the α,α-disubstituted amino acid structure.

Spectroscopic and Chromatographic Methodologies for Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of 2-amino-2-methylpropanoyl chloride in solution. Through a suite of 1D and 2D experiments, the carbon skeleton and the placement of protons can be mapped out with certainty.

The ¹H NMR spectrum of this compound is expected to be relatively simple due to the molecule's symmetry. The structure, (CH₃)₂C(NH₂)COCl, contains two types of protons: those of the methyl groups and those of the amine group.

Methyl Protons (CH₃): The six protons of the two methyl groups are chemically equivalent. They are attached to a quaternary carbon and are not adjacent to any other protons, so they are expected to appear as a single, sharp singlet in the spectrum. The chemical shift would likely be in the range of 1.5-1.8 ppm.

Amine Protons (NH₂): The two protons of the primary amine group would typically appear as a broad singlet. Its chemical shift is variable and depends on factors like solvent, concentration, and temperature, but it could be expected in the range of 2.0-4.0 ppm. In the hydrochloride salt form, these protons would be part of an ammonium (B1175870) group (-NH₃⁺) and would likely appear further downfield as a broad peak.

Because there are no adjacent, non-equivalent protons, no spin-spin splitting is expected, leading to a spectrum characterized by two singlets. The integration ratio of the methyl peak to the amine peak would be 6:2, which simplifies to 3:1.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
(CH₃)₂1.5 - 1.8Singlet (s)6H
NH₂2.0 - 4.0Broad Singlet (br s)2H

The ¹³C NMR spectrum provides critical information about the carbon framework. For this compound, three distinct carbon signals are predicted.

Carbonyl Carbon (C=O): The carbon of the acyl chloride group is the most deshielded due to the strong electron-withdrawing effects of both the oxygen and chlorine atoms. Its chemical shift is expected to appear significantly downfield, typically in the range of 170-180 ppm.

Quaternary Carbon (C(CH₃)₂): The quaternary carbon atom bonded to the two methyl groups, the amine group, and the carbonyl group would appear in the mid-field region, estimated to be around 55-65 ppm.

Methyl Carbons (CH₃): The two methyl carbons are equivalent and would give rise to a single signal in the upfield region of the spectrum, likely around 20-30 ppm. chemicalbook.comdocbrown.info

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
C =O170 - 180
C (CH₃)₂55 - 65
C H₃20 - 30

To unambiguously confirm the assignments made in 1D NMR, a series of 2D NMR experiments would be employed. science.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu In the case of this compound, no cross-peaks would be expected in a COSY spectrum because there are no vicinal protons. The absence of correlations would support the proposed isolated spin systems.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons directly to the carbons they are attached to (one-bond C-H correlation). researchgate.netcolumbia.edu An HSQC spectrum would show a correlation peak between the proton signal of the methyl groups (~1.6 ppm) and the carbon signal of the methyl groups (~25 ppm). It would also confirm the absence of protons on the quaternary and carbonyl carbons, as they would not produce any cross-peaks.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for establishing the connectivity of the carbon skeleton by showing correlations between protons and carbons over two to three bonds. columbia.eduyoutube.com For this molecule, the key HMBC correlation would be from the methyl protons to both the quaternary carbon and the carbonyl carbon. This three-bond correlation (H-C-C-C=O) and two-bond correlation (H-C-C) would definitively link the methyl groups to the rest of the molecular structure, confirming the 2-amino-2-methylpropanoyl backbone.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to show several key absorption bands:

N-H Stretching: The primary amine group (-NH₂) would exhibit two characteristic stretching vibrations (symmetric and asymmetric) in the region of 3300-3500 cm⁻¹. These bands are often of medium intensity.

C-H Stretching: The stretching vibrations of the C-H bonds in the methyl groups would appear just below 3000 cm⁻¹.

C=O Stretching: The most prominent and diagnostically important peak would be the carbonyl (C=O) stretch of the acyl chloride. This is a very strong and sharp absorption expected at a high frequency, typically in the range of 1785-1815 cm⁻¹, due to the high electronegativity of the chlorine atom.

N-H Bending: The scissoring vibration of the primary amine group usually appears in the region of 1590-1650 cm⁻¹.

C-Cl Stretching: A stretching vibration for the C-Cl single bond is also expected, typically found in the fingerprint region between 600-800 cm⁻¹.

Raman spectroscopy would provide complementary information, often showing strong signals for the more symmetric and less polar bonds.

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupVibration TypePredicted Frequency (cm⁻¹)Intensity
Primary AmineN-H Stretch3300 - 3500Medium
MethylC-H Stretch2850 - 2960Medium-Strong
Acyl ChlorideC=O Stretch1785 - 1815Very Strong, Sharp
Primary AmineN-H Bend1590 - 1650Variable
Alkyl HalideC-Cl Stretch600 - 800Medium-Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Under Electron Ionization (EI) conditions, this compound would be expected to produce a molecular ion (M⁺˙) peak corresponding to its molecular weight (121.56 g/mol ). nih.gov Due to the presence of chlorine, this peak would exhibit a characteristic isotopic pattern, with a second peak (M+2) at approximately one-third the intensity of the main molecular ion peak, corresponding to the natural abundance of the ³⁷Cl isotope.

The molecule is expected to undergo predictable fragmentation pathways:

Loss of Chlorine: Cleavage of the C-Cl bond would result in a prominent fragment ion [M - Cl]⁺ at m/z 86. This acylium ion is resonance-stabilized.

Loss of Carbonyl Group: The acylium ion (m/z 86) could further lose a molecule of carbon monoxide (CO) to yield a fragment at m/z 58.

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines. This would lead to the formation of a fragment corresponding to the loss of a methyl group ([M - CH₃]⁺), though this may be less favored than loss of Cl.

Table 4: Predicted EI-MS Fragments for this compound

m/zIdentity of Fragment
121/123[M]⁺˙ (Molecular ion with ³⁵Cl/³⁷Cl)
86[M - Cl]⁺
58[M - Cl - CO]⁺ or [C(CH₃)₂NH₂]⁺

Electrospray Ionization (ESI) Mass Spectrometry

Electrospray ionization (ESI) mass spectrometry is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules like amino acid derivatives. In ESI-MS, a sample solution is passed through a highly charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions that are then analyzed by the mass spectrometer.

For this compound, ESI-MS would typically be performed in positive ion mode. The primary amine group is readily protonated, leading to the formation of a prominent [M+H]⁺ ion. The expected monoisotopic mass for the protonated molecule (C₄H₉ClNO⁺) is approximately 122.04 g/mol . The presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic isotopic pattern for the molecular ion peak, with a second peak at [M+H+2]⁺ having about one-third the intensity of the main peak. This isotopic signature is a key diagnostic feature for chlorine-containing compounds.

In complex biological or reaction mixtures, derivatization is often employed to enhance ionization efficiency and chromatographic separation. For instance, derivatizing amino acids with reagents like 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) allows for sensitive detection using ESI-MS/MS. nih.gov While this compound is already an activated species, understanding its behavior in ESI-MS is crucial for monitoring its reactions, for example, in peptide synthesis where it might be used as a building block. The high temperatures and electrical voltages in the ESI source can sometimes lead to in-source fragmentation or the formation of adducts with solvent molecules or salts, which must be considered during spectral interpretation. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental composition of a molecule, a critical step in the identification of unknown compounds or the confirmation of a synthesized product.

For this compound (C₄H₈ClNO), the theoretical exact mass of the molecular ion is 121.0294 g/mol . nih.gov An HRMS instrument could measure this mass with an accuracy of, for example, ± 0.001 Da, which would provide strong evidence for the assigned molecular formula and distinguish it from other ions with the same nominal mass but different elemental compositions.

HRMS is invaluable for:

Confirming Molecular Formula: By comparing the experimentally measured accurate mass to the theoretical mass calculated for a proposed formula.

Identifying Impurities: Detecting the presence of low-level impurities that may not be visible with standard resolution mass spectrometry.

Metabolomics and Reaction Monitoring: Tracking the formation of products and byproducts in complex mixtures with high confidence.

The combination of HRMS with liquid chromatography (LC-HRMS) is a powerful tool for analyzing complex samples, providing both separation of components and their precise mass identification.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is then used to calculate the electron density map of the molecule, from which the positions of individual atoms can be determined with high precision.

While no specific crystal structure of this compound itself appears to be publicly available, the technique is fundamental in structural biology and medicinal chemistry for understanding how molecules like this might interact with biological targets. nih.gov For instance, if this compound were used to synthesize a peptide inhibitor, X-ray crystallography of the inhibitor bound to its target protein would reveal the precise interactions at the atomic level. pan.pl

The process of obtaining a crystal structure involves:

Crystallization: Growing a high-quality single crystal of the compound, which can be a challenging step.

Data Collection: Mounting the crystal on a diffractometer and collecting the diffraction data.

Structure Solution and Refinement: Solving the phase problem to generate an initial electron density map and then refining the atomic model to best fit the experimental data.

The quality of a crystal structure is often assessed by parameters like the R-factor and resolution. Lower values for these parameters generally indicate a more accurate and reliable structure.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate.

Gas Chromatography (GC) for Volatile Species

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. In GC, the mobile phase is a gas (the carrier gas), and the stationary phase is a microscopic layer of liquid or polymer on an inert solid support, inside a long, thin tube called a column.

Due to the polar and reactive nature of the amino and acyl chloride groups, this compound itself is not ideally suited for direct GC analysis without derivatization. The polar functional groups can lead to poor peak shape and interactions with the column. However, amino acids are frequently analyzed by GC after derivatization to convert them into more volatile and less polar compounds. sigmaaldrich.com Common derivatization agents include alkyl chloroformates, such as propyl chloroformate, or silylating agents. nih.govnih.govresearchgate.net

A typical GC analysis would involve:

Derivatization: Reacting the sample with a suitable reagent to make it volatile.

Injection: Introducing the derivatized sample into the heated injection port of the gas chromatograph.

Separation: The components of the sample are separated in the GC column based on their boiling points and interactions with the stationary phase.

Detection: As the separated components elute from the column, they are detected by a detector, such as a flame ionization detector (FID) or a mass spectrometer (GC-MS). epa.gov

The retention time, the time it takes for a compound to travel through the column, is a characteristic property that can be used for identification.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitation

High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds in a mixture. In HPLC, the mobile phase is a liquid that is pumped at high pressure through a column packed with a solid stationary phase.

HPLC is an excellent method for assessing the purity of this compound and for quantifying it in various samples. A typical HPLC method for an amino acid derivative would utilize a reverse-phase column, where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water, often with an acidic modifier like formic acid to ensure good peak shape for amines. sielc.com

Derivatization can also be employed in HPLC to enhance detection sensitivity, especially when using UV-Vis or fluorescence detectors. A common derivatizing agent for amino acids is 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl), which attaches a strongly UV-absorbing and fluorescent Fmoc group to the amino group. nih.govnih.gov

Table 1: Representative HPLC Parameters for Amino Acid Derivative Analysis

ParameterValue/Description
Column Reverse-phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient A time-programmed mixture of A and B
Flow Rate 1.0 mL/min
Detection UV at 265 nm (for Fmoc derivatives) or MS
Injection Volume 10 µL

The resulting chromatogram provides information on the number of components in the sample and their relative amounts, which can be used to determine the purity of the target compound.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-layer chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique used to separate non-volatile mixtures. It is particularly valuable for monitoring the progress of chemical reactions. libretexts.orgyoutube.com

To monitor a reaction using TLC, small aliquots of the reaction mixture are taken at different time points and spotted onto a TLC plate (a sheet of glass, plastic, or aluminum foil coated with a thin layer of adsorbent material, typically silica (B1680970) gel). rochester.edu The plate is then developed in a sealed chamber containing a suitable solvent system (the mobile phase). The solvent moves up the plate by capillary action, and the components of the mixture separate based on their differential partitioning between the stationary and mobile phases.

For a reaction involving this compound, one could monitor the disappearance of a starting material and the appearance of the product. By spotting the starting material, the reaction mixture, and a co-spot (a mixture of the starting material and the reaction mixture) on the same plate, one can track the conversion. libretexts.org The separated spots are visualized, often using a UV lamp if the compounds are UV-active, or by staining with a chemical reagent. rochester.edu The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a given compound in a specific solvent system.

Table 2: Typical TLC Application for Reaction Monitoring

FeatureDescription
Stationary Phase Silica gel on an aluminum or glass plate
Mobile Phase A mixture of nonpolar and polar solvents (e.g., Hexane/Ethyl Acetate)
Application Spotting of starting material, reaction mixture, and co-spot
Visualization UV lamp (254 nm) or chemical stain (e.g., ninhydrin (B49086) for primary amines)
Analysis Comparison of Rf values to determine reaction progress

TLC is an indispensable tool in synthetic chemistry for quickly optimizing reaction conditions and determining when a reaction is complete. rsc.orgthieme.de

Computational and Theoretical Investigations of 2 Amino 2 Methylpropanoyl Chloride

Quantum Chemical Calculations on Electronic Structure

Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn governs its reactivity, stability, and spectroscopic properties. For 2-Amino-2-methylpropanoyl chloride, these calculations can elucidate the influence of the electron-withdrawing acyl chloride group and the electron-donating amino group on the central quaternary carbon.

While extensive specific research on this compound is not widely published, data from computational databases provide valuable calculated properties. nih.gov

Table 1: Computed Properties for this compound

PropertyValueMethod/Source
Molecular Weight121.56 g/molPubChem 2.1
Exact Mass121.0294416 DaPubChem 2.1
XLogP30.5XLogP3 3.0
Hydrogen Bond Donor Count1Cactvs 3.4.6.11
Hydrogen Bond Acceptor Count2Cactvs 3.4.6.11
Rotatable Bond Count1Cactvs 3.4.6.11
Topological Polar Surface Area43.1 ŲCactvs 3.4.6.11
Formal Charge0PubChem

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It balances accuracy with computational cost, making it suitable for a wide range of chemical systems. DFT studies on molecules analogous to this compound, such as amino acids and their derivatives, have provided significant insights. For example, DFT has been used to study the electronic properties and bonding in amide derivatives formed from related compounds. researchgate.net

A DFT investigation of this compound would typically involve:

Geometry Optimization: Determining the lowest energy structure and its geometric parameters (bond lengths, angles).

Frontier Molecular Orbitals (FMOs): Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a key indicator of chemical reactivity and stability. researchgate.net

Natural Bond Orbital (NBO) Analysis: Analyzing charge distribution, hybridization, and donor-acceptor interactions within the molecule. This could quantify the electronic push-pull effect between the amino and acyl chloride groups.

Vibrational Frequency Calculations: Predicting the infrared spectrum, which can be compared with experimental data to confirm the structure.

Studies on the related molecule 2-amino-2-methyl-1-propanol (B13486) (AMP) have used DFT (specifically, the M06-2X functional) to model its atmospheric degradation, demonstrating the method's utility in predicting reaction pathways and rate coefficients. nih.govwhiterose.ac.uk

Ab initio methods are a class of quantum chemistry calculations that rely on first principles, without using experimental data for parameterization. wiley.com These methods, such as Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC), offer higher accuracy than DFT for certain properties, albeit at a greater computational expense.

For this compound, ab initio calculations could provide:

Highly Accurate Energies: A more precise calculation of the molecule's total energy and relative energies of different conformations.

Excited State Properties: Information about electronic transitions, which is crucial for understanding UV-Vis spectra.

Intermolecular Interactions: A detailed description of dimerization or interactions with solvent molecules.

Car-Parrinello molecular dynamics (CPMD), an ab initio molecular dynamics method, has been used to simulate the complex reactive behavior of amino acids in solution, demonstrating how these techniques can model chemical reactions in detail over very short timescales. mdpi.com

Molecular Dynamics Simulations of Reactivity and Solvation Effects

Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. nih.gov This technique is particularly useful for understanding how a molecule like this compound behaves in a solvent, such as water, and how it interacts with other reactants.

An MD simulation of this compound would involve:

Placing the molecule in a simulated box of solvent molecules (e.g., water).

Using a force field (a set of parameters describing the potential energy of the system) to calculate the forces between atoms.

Solving Newton's equations of motion to simulate the trajectory of each atom over time.

These simulations can reveal:

Solvation Shell Structure: How water molecules arrange themselves around the hydrophilic amino group and the reactive acyl chloride group.

Diffusion Coefficients: How the molecule moves through the solvent.

Reaction Dynamics: The step-by-step process of reactions like hydrolysis, where a water molecule attacks the electrophilic carbonyl carbon of the acyl chloride. MD simulations have been used to study the interactions of various amino acids and ionic liquids in aqueous solutions. researchgate.net

Reaction Pathway Modeling and Transition State Analysis

Understanding the mechanism of a chemical reaction requires identifying the pathway of lowest energy from reactants to products, including any intermediates and transition states. The acyl chloride group of this compound is highly reactive, particularly towards nucleophiles like water (hydrolysis) or other amines (amide bond formation).

Computational methods can model these reactions by:

Locating Transition States: A transition state is the highest energy point along a reaction coordinate. Its structure and energy determine the activation energy and, therefore, the reaction rate.

Intrinsic Reaction Coordinate (IRC) Calculations: These calculations map the reaction pathway from the transition state down to the reactants and products, confirming that the located transition state connects the correct species.

For example, the hydrolysis of the acyl chloride would be modeled to understand the energy barrier for the nucleophilic attack of water and the subsequent elimination of HCl. Theoretical studies on the reaction of the related molecule 2-amino-2-methyl-1-propanol with OH radicals have successfully used quantum chemistry to predict reaction mechanisms and branching ratios. nih.govwhiterose.ac.uk Similarly, reaction mechanisms for other amino-alcohols have been investigated computationally to understand product formation. researchgate.netscholaris.ca

Conformational Analysis and Steric Effects

The structure of this compound is characterized by a central quaternary carbon atom bonded to two methyl groups, an amino group, and a propanoyl chloride group. The rotation around the C-C single bond is subject to significant steric hindrance.

Steric Hindrance: The two bulky methyl groups crowd the reactive center, influencing which conformations are most stable and how other molecules can approach for a reaction. This is a classic example of the Thorpe-Ingold effect, where gem-dimethyl groups can influence reaction rates and equilibria by altering the bond angles and conformational preferences.

Conformational Isomers (Rotamers): Rotation around the C-C bond between the quaternary carbon and the carbonyl carbon creates different spatial arrangements known as rotamers. A conformational analysis would involve calculating the relative energies of these rotamers. The most stable conformation would likely be a staggered one that minimizes the steric repulsion between the large methyl groups and the chlorine atom. Eclipsed conformations, where these groups are aligned, would represent energy maxima. The principles of SN2 reactions highlight how steric hindrance around a reactive carbon can significantly slow down or prevent backside attack by a nucleophile. masterorganicchemistry.com

Future Perspectives and Research Challenges

Innovations in Sustainable and Green Synthesis of 2-Amino-2-methylpropanoyl Chloride

The traditional synthesis of this compound, often as its hydrochloride salt, involves the reaction of 2-amino-2-methylpropanoic acid with chlorinating agents like thionyl chloride . While effective, this method presents environmental and safety challenges, including the use of hazardous reagents and the generation of corrosive byproducts. Future research is focused on developing greener, more sustainable synthetic routes.

Key areas of innovation include:

Alternative Chlorinating Agents: Research into replacing thionyl chloride and oxalyl chloride with solid-supported or polymer-bound chlorinating agents could simplify purification, minimize waste, and reduce the hazards associated with handling these corrosive substances.

Catalytic Approaches: The development of catalytic methods that avoid stoichiometric activating agents is a primary goal. This could involve novel catalyst systems that can directly convert the carboxylic acid to the acyl chloride with high efficiency and selectivity, minimizing waste streams.

Biocatalysis: The use of enzymes, or "biocatalysts," represents a significant opportunity for green synthesis. While challenging for acyl chloride synthesis due to the reactivity of the product, research into engineered enzymes or reactions in non-aqueous media could pave the way for highly specific and environmentally benign production methods.

Sustainable Solvents: Shifting from traditional chlorinated or volatile organic solvents to greener alternatives like ionic liquids or supercritical fluids could drastically reduce the environmental impact of the manufacturing process.

Table 1: Comparison of Synthetic Methodologies for Acyl Chloride Formation

Feature Traditional Method (e.g., Thionyl Chloride) Potential Green/Sustainable Method
Reagent Stoichiometric, hazardous (SOCl₂) Catalytic, solid-supported, or enzymatic
Byproducts Acidic gases (SO₂, HCl) Minimal or recyclable byproducts
Solvents Often chlorinated hydrocarbons Ionic liquids, supercritical CO₂, bio-based solvents
Energy Input Typically requires heating (reflux) Potentially lower energy requirements, ambient conditions
Safety High; involves corrosive and toxic substances Improved; reduced use of hazardous materials

| Waste | Significant; requires neutralization and disposal | Minimized; aligns with atom economy principles |

Exploration of Unconventional Reactivity and Catalysis

Beyond its established role as an acylating agent for synthesizing amides and esters in peptide and pharmaceutical chemistry , the unique structure of this compound offers opportunities for novel applications. The steric hindrance provided by the gem-dimethyl group can influence reaction pathways and product selectivity in ways that are not yet fully explored.

Future research directions could include:

Organocatalysis: Investigating the potential of the 2-amino-2-methylpropanoyl moiety to act as a transient directing group or as a component of a larger organocatalyst.

Novel Heterocycle Synthesis: Using the compound as a building block for constructing complex heterocyclic scaffolds that are difficult to access through other means. The bifunctional nature (amine and acyl chloride) allows for potential one-pot cyclization reactions.

Complex Molecule Synthesis: The compound serves as a key raw material in the synthesis of complex pharmaceutical agents like pilaralisib, a pan-PI3K inhibitor chemicalbook.com. Exploring its utility in the synthesis of other intricate natural products and active pharmaceutical ingredients (APIs) is a promising avenue.

Integration into Flow Chemistry and Automated Synthesis Platforms

The use of highly reactive intermediates like this compound presents inherent safety and control challenges in traditional batch reactors. Flow chemistry and automated synthesis offer elegant solutions to these problems, enabling safer, more efficient, and scalable production. The use of automated systems for industrial production has already been noted as a method to enhance efficiency and safety .

Advantages of Flow Chemistry for this compound Reactions:

Enhanced Safety: The small internal volume of flow reactors minimizes the amount of hazardous material present at any given time, significantly reducing the risk of thermal runaways.

Precise Process Control: Temperature, pressure, and reaction time can be controlled with high precision, leading to higher yields, improved selectivity, and fewer impurities.

Rapid Optimization: Automated flow platforms allow for high-throughput screening of reaction conditions, dramatically accelerating the optimization of synthetic protocols.

Seamless Scalability: Scaling up production in a flow system is often a matter of running the reactor for a longer duration or "numbering-up" by running multiple reactors in parallel, bypassing the complex challenges of scaling up batch reactors.

The integration of this acyl chloride into automated platforms would facilitate its use in multi-step syntheses, enabling the on-demand production of peptides, libraries of small molecules for drug discovery, and other complex targets without the need for isolating sensitive intermediates.

Design and Synthesis of Advanced Materials Incorporating the 2-Amino-2-methylpropanoyl Moiety

The incorporation of the 2-amino-2-methylpropanoyl unit into polymers and other materials is an emerging area with significant potential . The unique structural features of this moiety can impart desirable properties to the resulting materials. For instance, some suppliers of the compound are involved in the manufacturing of advanced antimicrobial polymers echemi.com.

Potential Applications in Materials Science:

Antimicrobial Polymers: The amine group can be quaternized to create cationic centers along a polymer chain, a common strategy for designing antimicrobial surfaces and solutions. The specific structure of the 2-amino-2-methylpropanoyl group could influence the efficacy and biocompatibility of these materials.

Functional Polyamides: Polymerization of the acyl chloride with various diamines can lead to novel polyamides. The gem-dimethyl group on the polymer backbone would disrupt chain packing, potentially leading to materials with increased solubility, lower crystallinity, and modified thermal and mechanical properties.

Biocompatible Hydrogels: The monomer can be used to cross-link or functionalize hydrogels for biomedical applications. The amino group provides a handle for further bioconjugation, allowing for the attachment of drugs, proteins, or targeting ligands.

Table 2: Potential Advanced Materials from this compound

Material Class Potential Property Rationale
Cationic Polymers Antimicrobial Activity Quaternization of the amine group creates cationic charges that disrupt microbial membranes echemi.com.
Specialty Polyamides Enhanced Solubility, Modified Mechanical Properties The gem-dimethyl group disrupts polymer chain packing, altering physical properties.
Functional Hydrogels Biocompatibility, Drug Delivery The amino group allows for covalent attachment of bioactive molecules.

| Dendrimers | High-Density Functionalization | Use as a branching unit in the synthesis of dendrimers for catalysis or drug encapsulation. |

Addressing Scalability and Economic Viability in Industrial Production

While this compound is available from numerous chemical suppliers, indicating established industrial production echemi.comechemi.com, challenges related to scalability and cost-effectiveness remain, particularly in the context of greener manufacturing paradigms.

Key challenges and strategic considerations include:

Process Optimization: Moving from traditional batch processes to more efficient continuous flow manufacturing can reduce capital and operational costs while improving product quality and safety .

Waste Management: The conventional synthesis generates significant waste streams (e.g., from thionyl chloride) that require costly treatment. Developing synthetic routes with higher atom economy is crucial for economic and environmental viability.

Raw Material Sourcing: The cost and availability of the starting material, 2-amino-2-methylpropanoic acid, directly impact the final cost of the acyl chloride. Securing a stable and economical supply chain or developing more efficient syntheses of the parent amino acid is essential.

Market Demand: The economic viability of any large-scale process is tied to market demand. The expansion of the compound's use in high-value applications, such as pharmaceuticals chemicalbook.com and advanced materials echemi.com, will drive the incentive for investment in process R&D and scale-up. Companies focused on cost-effective process development and custom synthesis play a key role in making this intermediate more accessible for novel applications echemi.com.

Q & A

Basic: What are the optimal laboratory-scale synthesis methods for 2-amino-2-methylpropanoyl chloride?

Methodological Answer:
The compound is synthesized via chlorination of 2-amino-2-methylpropanoic acid using thionyl chloride (SOCl₂) under reflux conditions (60–80°C) for 4–6 hours . Key considerations:

  • Purification: Remove excess SOCl₂ by distillation under reduced pressure.
  • Hydrochloride Salt Formation: Treat the crude product with HCl gas to stabilize the compound, enhancing crystallinity .
  • Yield Optimization: Use anhydrous solvents (e.g., dry dichloromethane) and inert atmosphere (N₂/Ar) to prevent hydrolysis.

Advanced: How do competing reactions (e.g., acylation vs. alkylation) influence the reactivity of this compound in nucleophilic substitutions?

Methodological Answer:
The dual functionality (acyl chloride and amino groups) creates competing pathways:

  • Acylation Dominance: The acyl chloride group reacts preferentially with amines/alcohols to form amides/esters. Example: Reacting with benzylamine yields 2-amino-2-methylpropanamide derivatives .
  • Amino Group Reactivity: Under basic conditions (e.g., Et₃N), the amino group may participate in alkylation, requiring careful pH control (pH 7–8) to suppress side reactions .
    Mitigation Strategy: Use selective protecting groups (e.g., Fmoc for the amino group) to direct reactivity toward the acyl chloride .

Basic: What analytical techniques are critical for characterizing this compound and its derivatives?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Peaks at δ 1.5–1.7 ppm (C(CH₃)₂) and δ 3.2–3.5 ppm (NH₂) confirm structure .
    • ¹³C NMR: Carbonyl signal at ~170 ppm indicates acyl chloride functionality .
  • FT-IR: Absorbance at 1800–1820 cm⁻¹ (C=O stretch) and 3300–3500 cm⁻¹ (N-H stretch) .
  • HPLC-MS: Monitors purity (>95%) and identifies hydrolysis byproducts (e.g., 2-amino-2-methylpropanoic acid) .

Advanced: How can hydrolysis of this compound be minimized during aqueous-phase reactions?

Methodological Answer:
Hydrolysis occurs rapidly in water, limiting its use in biological buffers. Strategies include:

  • Anhydrous Conditions: Conduct reactions in dry THF or DMF with molecular sieves .
  • Slow Addition: Introduce aqueous reagents dropwise at 0–5°C to reduce reaction kinetics .
  • Stabilizing Agents: Use surfactants (e.g., CTAB) to form micelles, shielding the acyl chloride from water .

Basic: What are the primary applications of this compound in peptide modification?

Methodological Answer:
The compound is used to:

  • Introduce branched alkyl chains into peptides via acylation, altering hydrophobicity .
  • Synthesize unnatural amino acids by reacting with protected amino alcohols (e.g., serine derivatives) .
  • Crosslinking: Forms stable amide bonds with lysine residues in proteins for structural studies .

Advanced: How does the hydrochloride salt form (vs. free base) impact the compound’s stability and reactivity?

Methodological Answer:

  • Stability: The hydrochloride salt reduces hygroscopicity, improving shelf life (stable >12 months at –20°C) .
  • Reactivity: The salt form suppresses amine protonation, enhancing nucleophilicity in non-polar solvents (e.g., toluene) .
  • Trade-offs: Requires neutralization (e.g., with NaOH) for reactions sensitive to HCl byproducts .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

  • Ventilation: Use fume hoods to avoid inhalation of HCl gas released during hydrolysis .
  • Personal Protective Equipment (PPE): Acid-resistant gloves (e.g., nitrile) and goggles .
  • Spill Management: Neutralize with sodium bicarbonate and absorb with inert material (e.g., vermiculite) .

Advanced: How can computational modeling guide the design of derivatives with enhanced biological activity?

Methodological Answer:

  • Docking Studies: Predict binding affinity of acylated peptides to target proteins (e.g., enzymes) .
  • QSAR Models: Correlate substituent effects (e.g., methyl groups) with pharmacokinetic properties (e.g., logP) .
  • MD Simulations: Assess stability of modified peptides in lipid bilayers for drug delivery applications .

Basic: How is the purity of this compound quantified, and what are common contaminants?

Methodological Answer:

  • Titration: Volumetric analysis with standardized NaOH to determine HCl content .
  • GC-MS: Detects residual solvents (e.g., SOCl₂, dichloromethane) at <0.1% .
  • Common Contaminants: Hydrolysis byproducts (e.g., 2-amino-2-methylpropanoic acid) and dimerized species .

Advanced: What strategies resolve contradictory data in reaction yields reported across studies?

Methodological Answer:

  • Variable Control: Standardize reaction parameters (solvent purity, temperature gradients) .
  • Byproduct Analysis: Use LC-MS to identify side products (e.g., oligomers) affecting yield calculations .
  • Reproducibility: Validate methods via inter-laboratory studies and report detailed experimental logs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.